Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone
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Description
“Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C22H23N5O4S . It has a molecular weight of 453.52 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a furan ring, a thiazole ring, a triazole ring, a piperazine ring, and a methanone group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 453.5 g/mol . Its XLogP3-AA value, which predicts its lipophilicity, is 3.1 . It has one hydrogen bond donor .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrazolo and Pyrimidine Derivatives : Naphtho[2,1-b]furan-2-yl derivatives have been synthesized for potential use in medicinal chemistry, showing the versatility of furan compounds in creating diverse chemical structures (Abdelhamid, Shokry, & Tawfiek, 2012).
Development of Novel Piperazine Derivatives : Novel series of furan-2-yl compounds have been developed, demonstrating the adaptability of this compound in forming new chemical entities with potential pharmacological activities (Kumar et al., 2017).
Chemical Properties and Applications
Antimicrobial Activity : Furan derivatives have shown effectiveness in antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition : Furan-2-yl derivatives have been studied for their potential use as corrosion inhibitors, indicating their application in material science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Role in Drug Synthesis : Piperazine-derived furan-2-yl compounds have been synthesized for their potential use as adenosine A2a receptor antagonists, showcasing the role of furan compounds in drug development (Peng et al., 2005).
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(19-21(29)27-22(31-19)23-15(2)24-27)25-9-11-26(12-10-25)20(28)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMWCLHMQBGKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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